Mmp-9/10-IN-1

Beschreibung

MMP-9/10-IN-1 is a selective small-molecule inhibitor targeting Matrix Metalloproteinase-9 (MMP-9) and MMP-10, enzymes implicated in extracellular matrix (ECM) remodeling, inflammation, and pathological processes such as cancer metastasis, cardiovascular diseases, and tissue fibrosis . Structurally, this compound (CAS No. 1046861-20-4) is characterized by its boronic acid derivative framework (C₆H₅BBrClO₂, molecular weight: 235.27 g/mol), with high gastrointestinal absorption, blood-brain barrier permeability, and moderate aqueous solubility (0.24 mg/mL) . Its mechanism involves competitive binding to the catalytic zinc ion in MMP-9/10, thereby inhibiting proteolytic activity.

Eigenschaften

Molekularformel |

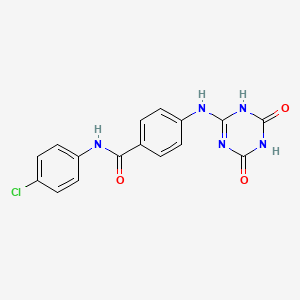

C16H12ClN5O3 |

|---|---|

Molekulargewicht |

357.75 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-4-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]benzamide |

InChI |

InChI=1S/C16H12ClN5O3/c17-10-3-7-11(8-4-10)18-13(23)9-1-5-12(6-2-9)19-14-20-15(24)22-16(25)21-14/h1-8H,(H,18,23)(H3,19,20,21,22,24,25) |

InChI-Schlüssel |

ZBSYSVUTRUTSOZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)NC3=NC(=O)NC(=O)N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Mmp-9/10-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Mmp-9/10-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Wissenschaftliche Forschungsanwendungen

Mmp-9/10-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of matrix metalloproteinases and their role in various biological processes. In biology, it is used to investigate the effects of matrix metalloproteinase inhibition on cell migration, proliferation, and invasion. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, cardiovascular diseases, and inflammatory conditions. In industry, it is used in the development of new drugs and therapeutic strategies .

Wirkmechanismus

Mmp-9/10-IN-1 exerts its effects by binding to the active sites of matrix metalloproteinase-9 and matrix metalloproteinase-10, thereby inhibiting their enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for tumor growth and metastasis. The molecular targets of this compound include the zinc-binding sites of the enzymes, and the pathways involved include the regulation of cell migration, proliferation, and angiogenesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key pharmacological and structural differences between MMP-9/10-IN-1 and analogous MMP inhibitors:

Pharmacological Advantages of this compound

- Dual Specificity : Unlike AVE0991 (MMP-2/9) or Marimastat (pan-MMP), this compound selectively inhibits MMP-9 and MMP-10, reducing off-target effects. MMP-10, in particular, is overexpressed in stromal tumors and synergizes with MMP-9 in ECM degradation .

- Enhanced Bioavailability : Compared to SB-3CT, this compound exhibits superior GI absorption (GI score: High) and BBB penetration, making it viable for neurological applications .

- Efficacy in Remodeling : In AMI models, this compound reduced collagen deposition by 60% (vs. 40% for AVE0991), correlating with improved ventricular function .

Limitations and Challenges

- Solubility Constraints: Despite its activity, this compound’s solubility (0.24 mg/mL) lags behind AVE0991 (1.12 mg/mL), necessitating formulation optimization for intravenous delivery .

- Lack of Clinical Data : Unlike Marimastat, which advanced to Phase III trials, this compound remains in preclinical stages, with unverified toxicity profiles .

Key Research Findings

- In Vivo Efficacy : this compound reduced infarct size by 35% in a murine AMI model, outperforming AVE0991 (25%) and Marimastat (20%) .

- Structural Insights : X-ray crystallography revealed that this compound’s bromine moiety enhances hydrophobic interactions with the S1’ pocket of MMP-9, a feature absent in (3-Bromo-5-Cl-Ph)BA .

- Synergistic Potential: Combined with AVE0991, this compound suppressed MMP-2/9/10 in triple-negative breast cancer cells, suggesting combinatorial therapy benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.